molecular formula C16H13BrN4O2S B12035105 4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12035105
M. Wt: 405.3 g/mol
InChI Key: KPCJRSAJBSLZQY-GIJQJNRQSA-N
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Chemical Reactions Analysis

4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction is primarily mediated through the formation of hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

4-bromo-2-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4O2S/c1-23-13-4-2-3-10(8-13)15-19-20-16(24)21(15)18-9-11-7-12(17)5-6-14(11)22/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

KPCJRSAJBSLZQY-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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